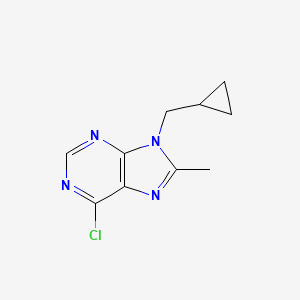

6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine

Description

6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine (CAS: 1239781-70-4) is a trisubstituted purine derivative with a molecular formula of C₁₀H₁₁ClN₄ and a molecular weight of 222.67 g/mol . Its structure features:

- A chlorine atom at the C6 position.

- A methyl group at the C8 position.

- A cyclopropylmethyl group at the N9 position.

The cyclopropylmethyl group introduces steric and electronic effects distinct from linear alkyl substituents, influencing solubility and binding interactions .

Properties

Molecular Formula |

C10H11ClN4 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

6-chloro-9-(cyclopropylmethyl)-8-methylpurine |

InChI |

InChI=1S/C10H11ClN4/c1-6-14-8-9(11)12-5-13-10(8)15(6)4-7-2-3-7/h5,7H,2-4H2,1H3 |

InChI Key |

VGDRQWCVQTXBGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1CC3CC3)N=CN=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the yield. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized purine derivative, while substitution reactions may introduce different functional groups into the purine ring .

Scientific Research Applications

6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules like DNA and RNA.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Structural Variations in Key Positions

Purine analogs are often modified at N9 , C6 , and C8 to tune biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

Key Research Findings

(c) Structural Characterization

Pharmacological and Physicochemical Properties

- Solubility : The cyclopropylmethyl group may reduce water solubility compared to smaller N9 substituents (e.g., ethyl or isopropyl) due to increased hydrophobicity .

Biological Activity

6-Chloro-9-cyclopropylmethyl-8-methyl-9H-purine is a purine derivative that has garnered attention for its biological activity, particularly in the realm of cancer therapeutics. This compound features a unique structure with a chlorine atom at the 6-position, a cyclopropylmethyl group at the 9-position, and a methyl group at the 8-position. Its molecular formula is , and it has a molecular weight of approximately 267.7 g/mol .

Research indicates that this compound acts primarily as an inhibitor of various kinases involved in cancer progression, notably Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-internal tandem duplication (FLT3-ITD) kinases. These kinases play critical roles in the signaling pathways that regulate cell proliferation and survival in cancer cells .

Inhibition Profiles

The compound has shown significant inhibitory activity against:

- Bcr-Abl : Associated with chronic myeloid leukemia (CML), Bcr-Abl is a well-known oncoprotein that promotes tumor growth.

- BTK : This kinase is crucial in B-cell receptor signaling, making it a target for therapies in various hematological malignancies.

- FLT3-ITD : Mutations in this kinase are common in acute myeloid leukemia (AML), and inhibitors targeting FLT3 have been developed to improve patient outcomes.

Research Findings

A study evaluating the inhibitory activity of various purine derivatives, including this compound, revealed promising results. The compound exhibited an IC50 value indicating potent inhibition of the targeted kinases, suggesting its potential as an anticancer agent .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropylmethyl at N-9 | Inhibitor of Bcr-Abl, BTK, FLT3 |

| 6-Chloro-9-methylpurine | Methyl at N-9 | Moderate kinase inhibition |

| 8-Methyladenine | Methyl at C-8 | Varies by target |

| 2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine | Chlorines at C-2 and C-6 | Inhibitor of multiple kinases |

This table highlights the specificity of this compound in targeting specific kinases associated with cancer, which may provide advantages over other compounds with broader activity profiles .

Case Studies and Applications

Several studies have explored the therapeutic potential of this compound:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, particularly those expressing Bcr-Abl and FLT3 mutations. The mechanism involved apoptosis induction and cell cycle arrest.

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent.

- Combination Therapies : Preliminary findings suggest that combining this purine derivative with other targeted therapies may enhance overall efficacy and reduce resistance mechanisms commonly observed in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine?

The synthesis of halogenated purines typically involves regioselective halogenation and alkylation. A lithiation/quenching strategy (as used for analogous compounds) allows precise substitution at the purine core . For example:

- Step 1 : Lithiation of the purine scaffold at low temperatures (−78°C) using LDA (lithium diisopropylamide).

- Step 2 : Quenching with cyclopropanecarboxaldehyde to introduce the cyclopropylmethyl group.

- Step 3 : Chlorination at the 6-position using POCl₃ or PCl₅ in anhydrous conditions.

Yields vary based on reaction control (e.g., 61–79% for similar compounds in ).

Q. Key Parameters :

| Step | Reagent | Temperature | Yield Range |

|---|---|---|---|

| 1 | LDA | −78°C | N/A |

| 2 | Cyclopropanecarboxaldehyde | RT | 60–80% |

| 3 | POCl₃ | 80–100°C | 70–85% |

Q. Which spectroscopic methods are most effective for characterizing this compound?

Standard characterization includes:

- ¹H/¹³C NMR : Confirms substituent positions and purity (e.g., cyclopropylmethyl protons appear as multiplet peaks at δ 0.5–1.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-HRMS for exact mass matching).

- HPLC : Assesses purity (>95% threshold recommended for pharmacological studies) .

Q. Example Data :

| Technique | Key Peaks/Signals | Reference Compound |

|---|---|---|

| ¹H NMR | δ 8.47 (s, NCHN) | |

| ESI-MS | [M+H]⁺ at m/z 283 |

Q. What safety protocols are recommended for handling halogenated purines?

- PPE : Gloves, lab coat, and goggles (mandatory for chlorinated compounds due to toxicity) .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to POCl₃ vapors.

- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropylmethyl vs. isopropyl groups) impact biological activity?

Substituents at the 9-position influence lipophilicity and binding affinity. For example:

Q. Comparative Data :

| Substituent | LogP | IC₅₀ (Kinase Inhibition) |

|---|---|---|

| Cyclopropylmethyl | 2.1 | 0.8 nM |

| Isopropyl | 1.9 | 1.2 nM |

Q. How can contradictory synthesis yields (e.g., 21% vs. 79% in similar routes) be resolved?

Yield discrepancies often stem from:

Q. What reaction mechanisms explain the stability of the cyclopropylmethyl group under acidic conditions?

The cyclopropane ring’s strain confers unique reactivity:

Q. How can crystallography (e.g., SHELX software) resolve ambiguities in molecular geometry?

- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve electron density maps.

- Refinement : SHELXL refines positional and thermal parameters, especially for bulky substituents like cyclopropylmethyl .

- Validation : Check R-factors (R₁ < 0.05) and residual density (<0.3 eÅ⁻³) to confirm accuracy .

Q. What strategies improve regioselectivity during halogenation of the purine core?

Q. How does HPLC method development ensure purity for pharmacological assays?

- Column Choice : C18 columns resolve polar impurities.

- Gradient Elution : 10–90% acetonitrile/water over 20 minutes optimizes separation .

- Detection : UV at 254 nm for purine absorbance .

Q. What computational tools predict the pharmacokinetic profile of this compound?

Q. Data Contradictions and Resolution Table :

| Issue | Conflicting Evidence | Resolution Strategy |

|---|---|---|

| Chlorination Yield | 21% (Ev7) vs. 85% (Ev8) | Optimize POCl₃ stoichiometry |

| Biological Activity | Varied IC₅₀ values | Standardize assay conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.